![molecular formula C25H20BrNO4 B2635800 7-Bromo-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid CAS No. 1344158-50-4](/img/structure/B2635800.png)
7-Bromo-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid
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Description
7-Bromo-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid is a useful research compound. Its molecular formula is C25H20BrNO4 and its molecular weight is 478.342. The purity is usually 95%.
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Scientific Research Applications
Brominated Hydroxyquinoline as a Photolabile Protecting Group
A novel photolabile protecting group for carboxylic acids based on 8-bromo-7-hydroxyquinoline (BHQ) has been synthesized. BHQ demonstrates greater single-photon quantum efficiency compared to its counterparts, DMNB and Bhc, and is sensitive enough for multiphoton-induced photolysis in vivo. Its increased solubility and reduced fluorescence make it highly beneficial as a caging group for biological messengers (Fedoryak & Dore, 2002).
Synthesis and Cytotoxic Activity of Acronycine Analogues
Acronycine analogues have been synthesized and assessed for their cytotoxic activity. Some derivatives, notably benzo[c]pyrano[3,2-h]acridin-7-one, displayed cytotoxic activities comparable to acronycine itself, indicating potential utility in treating conditions like leukemia (Bongui et al., 2005).
Synthesis of Fluoren-9-ylmethoxycarbonylamino Thiazole-4-carboxylic Acid
A synthesis route for 2-(9H-Fluoren-9-ylmethoxycarbonylamino) thiazole-4-carboxylic acid has been developed, highlighting its potential for further scientific applications and derivatization (Le & Goodnow, 2004).
Bromophenols, Brominated Tetrahydroisoquinolines, and Derivatives from Red Alga Rhodomela Confervoides
Several new compounds including bromophenols and brominated tetrahydroisoquinolines were isolated from the red alga Rhodomela confervoides. These compounds have unique structures and hold potential for development into bioactive substances for various applications (Ma et al., 2007).
Synthesis of Tetrahydroisoquinolines with Pendent Aromatics as σ2 Selective Ligands
Tetrahydroisoquinolines with pendent aromatics have been synthesized and assessed as σ2 receptor ligands. These compounds show promise for pharmacological and imaging studies due to their high binding affinity and selectivity for the σ2 receptor (Ashford et al., 2014).
Synthesis of 7‐Bromo‐5‐iodo‐4‐oxo‐1,4‐dihydroquinoline‐2‐carboxylic acid
The synthesis of 7-bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid has been detailed, offering insights into its potential utility in further chemical research and applications (Dumont & Slegers, 2010).
Organotin(IV) Carboxylates Based on Amide Carboxylic Acids
A series of organotin carboxylates based on amide carboxylic acids have been synthesized, characterized, and their crystal structures analyzed. These compounds contribute to understanding the coordination chemistry of organotin carboxylates and their supramolecular structures (Xiao et al., 2013).
properties
IUPAC Name |
7-bromo-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20BrNO4/c26-16-10-9-15-11-12-27(23(24(28)29)21(15)13-16)25(30)31-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,13,22-23H,11-12,14H2,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIQTKBIWIAPIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=C1C=CC(=C2)Br)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid |
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